REACTION_CXSMILES
|
C[Si](C)(C)[O:3][Si:4]([CH3:7])([CH3:6])[CH3:5].Cl[Si:11]([Cl:14])(Cl)Cl>C(Cl)Cl.CN(C)C(=O)N(C)C>[Cl:14][Si:11]([O:3][Si:4]([CH3:5])([CH3:6])[CH3:7])([O:3][Si:4]([CH3:7])([CH3:6])[CH3:5])[O:3][Si:4]([CH3:7])([CH3:6])[CH3:5]
|
Name
|
|
Quantity
|
1707 g
|
Type
|
reactant
|
Smiles
|
C[Si](O[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
595 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](Cl)(Cl)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phosphonitrile chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
catalyst
|
Smiles
|
CN(C(N(C)C)=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring in a 4 liter multineck flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with internal thermometer, stirrer and a reflux condenser
|
Type
|
CUSTOM
|
Details
|
is kept at 45° C.
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
the volatile components of the reaction mixture are removed by distillation at 200 mbar and 100° C
|
Type
|
DISTILLATION
|
Details
|
The crude distillate is fractionally distilled
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 313 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |